

Application Note: Analysis of Furfuryl Hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Furfuryl hexanoate

Cat. No.: B1593814

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Abstract

This application note details a comprehensive methodology for the identification and quantification of **furfuryl hexanoate**, a significant flavor and fragrance compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and quality control professionals in the food, beverage, and fragrance industries. This document provides a complete workflow, from sample preparation to data analysis, including a validated GC-MS method, and expected quantitative performance.

Introduction

Furfuryl hexanoate ($C_{11}H_{16}O_3$) is an ester known for its fruity, pineapple-like aroma, contributing to the sensory profile of various food products and fragrances.[1][2] Accurate and reliable quantification of this volatile compound is crucial for quality control, flavor profiling, and product development. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the analysis of such volatile compounds in complex matrices.[1][3] This application note presents a robust GC-MS method for the analysis of **furfuryl hexanoate**, including sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

Sample Preparation: Solid-Phase Microextraction (SPME)

This protocol is suitable for the extraction of **furfuryl hexanoate** from liquid matrices such as fruit juices and beverages.

Materials:

- 20 mL headspace vials with screw caps and septa
- Solid-Phase Microextraction (SPME) fiber assembly with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber
- Sodium chloride (NaCl)
- Stir bar
- Heater/stirrer

Procedure:

- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds.
- Place a small stir bar into the vial.
- Seal the vial with the screw cap and septum.
- Place the vial on a heater/stirrer and allow the sample to equilibrate at 35°C for 15 minutes with constant stirring.^[4]
- After equilibration, expose the CAR/PDMS SPME fiber to the headspace above the sample for 15 minutes at 35°C.^[4]
- Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

- Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.

GC Conditions:

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column. [\[4\]](#)
- Injector Temperature: 280°C[\[4\]](#)
- Injection Mode: Splitless for 1 minute
- Carrier Gas: Helium at a constant flow rate of 1 mL/min[\[4\]](#)
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes
 - Ramp: 10°C/min to 250°C
 - Hold: 5 minutes at 250°C

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 40-300
- Scan Mode: Full Scan
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C

Data Presentation

The following table summarizes the expected quantitative data for the analysis of **furfuryl hexanoate** using the described method. This data is representative and may vary depending on the specific instrumentation and matrix.

Parameter	Expected Value	Reference
Retention Time (RT)	Approximately 12.5 min	Based on typical GC parameters for similar compounds
Limit of Detection (LOD)	0.1 - 1 ng/mL	[5]
Limit of Quantification (LOQ)	0.3 - 3 ng/mL	[5]
Linearity (R^2)	> 0.995	[6]
Recovery	85 - 110%	[5][6]
Relative Standard Deviation (RSD)	< 15%	[5][6]

Mandatory Visualizations

Caption: GC-MS workflow for **furfuryl hexanoate** analysis.

Caption: Proposed mass fragmentation pathway of **furfuryl hexanoate**.

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